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Compound of Interest

Compound Name: 3-Galactosyllactose

Cat. No.: B1195140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale chemical synthesis of 3-
Galactosyllactose (3'-GL), a trisaccharide of interest for its potential prebiotic properties and

presence in human milk oligosaccharides (HMOs). The synthesis commences from

commercially available lactose and proceeds through a multi-step sequence involving

protection, glycosylation, and deprotection.

Data Summary
The following tables summarize the quantitative data for the multi-step synthesis of 3-
Galactosyllactose, providing a clear overview of the efficiency of each reaction step.

Table 1: Synthesis of Lactose Acceptor 4
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Step
Compoun
d

Starting
Material
(g)

Reagents Product Yield (g) Yield (%)

1 2
Lactose

(25.0)

2,2-

Dimethoxy

propane, p-

TsOH·H₂O;

then BnBr,

NaH

Benzyl

2,3,6-tri-O-

benzyl-β-

D-

glucopyran

osyl-

(1→4)-2,6-

di-O-

benzyl-

3',4'-O-

isopropylid

ene-β-D-

galactopyr

anoside

16.5 27

2 3 2 (16.5)
80% aq.

AcOH

Benzyl

2,3,6-tri-O-

benzyl-β-

D-

glucopyran

osyl-

(1→4)-2,6-

di-O-

benzyl-β-

D-

galactopyr

anoside

12.5 78

3 4 3 (5.0) Chloroaceti

c

anhydride,

Pyridine

Benzyl

2,3,6-tri-O-

benzyl-β-

D-

glucopyran

osyl-

(1→4)-2,6-

4.34 81
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di-O-

benzyl-3-

O-

chloroacety

l-β-D-

galactopyr

anoside

Table 2: Synthesis of Galactosyl Donor 9

Step
Compoun
d

Starting
Material
(g)

Reagents Product Yield (g) Yield (%)

4 9

β-D-

Galactose

pentaaceta

te (10.0)

p-

Thiocresol,

BF₃·OEt₂

p-Tolyl

2,3,4,6-

tetra-O-

acetyl-1-

thio-β-D-

galactopyr

anoside

10.1 89

Table 3: Glycosylation and Final Deprotection for 3-Galactosyllactose (13)
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Step
Compoun
d

Starting
Material
(g)

Reagents Product Yield (g) Yield (%)

5 10
4 (4.2) & 9

(3.4)
NIS, TfOH

Fully

protected

3'-GL

3.9 52

6 - 10 (3.9)
K₂CO₃ in

MeOH

De-

acetylated

intermediat

e

- ~quant.

7 13

Intermediat

e from

Step 6

H₂, Pd/C

3-

Galactosyll

actose

1.42
58 (over 2

steps)

Experimental Protocols
The following are detailed methodologies for the key experiments in the gram-scale synthesis

of 3-Galactosyllactose.

Protocol 1: Synthesis of Lactose Acceptor 4
This protocol describes the three-step synthesis of the key lactose acceptor with a free

hydroxyl group at the 3'-position.

Step 1: Synthesis of Benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranosyl-(1→4)-2,6-di-O-benzyl-3',4'-

O-isopropylidene-β-D-galactopyranoside (2)

Suspend lactose (25.0 g, 73.0 mmol) in dry DMF (250 mL).

Add 2,2-dimethoxypropane (18.0 mL, 146 mmol) and p-toluenesulfonic acid monohydrate

(1.4 g, 7.3 mmol).

Stir the mixture at 60 °C for 4 hours.

Cool the reaction to room temperature and add triethylamine (2.0 mL, 14.6 mmol).
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Cool the mixture to 0 °C and add sodium hydride (60% in mineral oil, 14.6 g, 365 mmol)

portion-wise.

Add benzyl bromide (43.4 mL, 365 mmol) dropwise and allow the reaction to warm to room

temperature overnight.

Quench the reaction by the slow addition of methanol (50 mL) at 0 °C.

Concentrate the mixture under reduced pressure.

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with

brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate

gradient) to yield compound 2 as a white solid (16.5 g, 27%).

Step 2: Synthesis of Benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranosyl-(1→4)-2,6-di-O-benzyl-β-D-

galactopyranoside (3)

Dissolve compound 2 (16.5 g, 19.7 mmol) in 80% aqueous acetic acid (165 mL).

Heat the solution to 80 °C and stir for 1.5 hours.

Cool the mixture to room temperature and concentrate under reduced pressure.

Co-evaporate the residue with toluene three times to remove residual acetic acid.

Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate

gradient) to afford compound 3 as a white solid (12.5 g, 78%).

Step 3: Synthesis of Benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranosyl-(1→4)-2,6-di-O-benzyl-3-O-

chloroacetyl-β-D-galactopyranoside (4)

Dissolve compound 3 (5.0 g, 6.2 mmol) in dry pyridine (50 mL) and cool to 0 °C.

Add chloroacetic anhydride (1.28 g, 7.5 mmol) and stir the reaction at 0 °C for 30 minutes.

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quench the reaction with methanol (10 mL) and concentrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium

bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel

column chromatography (petroleum ether/ethyl acetate gradient) to yield acceptor 4 as a

white solid (4.34 g, 81%).

Protocol 2: Synthesis of Galactosyl Donor 9
This protocol details the preparation of the thiogalactoside donor required for the glycosylation

reaction.

Dissolve β-D-galactose pentaacetate (10.0 g, 25.6 mmol) and p-thiocresol (4.8 g, 38.4 mmol)

in dry dichloromethane (100 mL).

Cool the solution to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂, 6.4 mL, 51.2

mmol) dropwise.

Stir the reaction at room temperature for 16 hours.

Dilute the mixture with dichloromethane and wash with saturated aqueous sodium

bicarbonate and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate.

Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate

gradient) to give donor 9 as a white solid (10.1 g, 89%).

Protocol 3: Glycosylation and Deprotection to Yield 3-
Galactosyllactose (13)
This protocol outlines the key glycosylation step followed by a two-step deprotection to afford

the final product.

Step 1: Glycosylation to form the fully protected trisaccharide (10)
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Dissolve acceptor 4 (4.2 g, 4.8 mmol) and donor 9 (3.4 g, 7.2 mmol) in dry dichloromethane

(50 mL) containing activated 3 Å molecular sieves.

Stir the mixture under an argon atmosphere at room temperature for 1 hour.

Cool the mixture to -40 °C and add N-iodosuccinimide (NIS, 1.6 g, 7.2 mmol).

Add triflic acid (TfOH, 64 µL, 0.72 mmol) dropwise.

Allow the reaction to slowly warm to -20 °C over 2 hours.

Quench the reaction with triethylamine (1 mL), dilute with dichloromethane, and filter through

Celite.

Wash the filtrate with saturated aqueous sodium thiosulfate, saturated aqueous sodium

bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel

column chromatography (petroleum ether/ethyl acetate gradient) to yield compound 10 (3.9

g, 52%).

Step 2 & 3: Deprotection to 3-Galactosyllactose (13)

Dissolve the protected trisaccharide 10 (3.9 g, 2.5 mmol) in methanol (50 mL).

Add potassium carbonate (345 mg, 2.5 mmol) and stir at room temperature for 4 hours.

Neutralize the reaction with Amberlite IR120 H⁺ resin, filter, and concentrate the filtrate.

Dissolve the residue in a mixture of methanol (25 mL) and ethyl acetate (25 mL).

Add palladium on carbon (10 wt. %, 400 mg) and stir the mixture under a hydrogen

atmosphere (1 atm) for 16 hours.

Filter the reaction mixture through Celite and concentrate the filtrate.

Purify the final product by size-exclusion chromatography (Sephadex G-25, water as eluent)

to obtain 3-Galactosyllactose 13 as a white solid (1.42 g, 58% over two steps).
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Visualizations
The following diagrams illustrate the experimental workflow and key chemical transformations.
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Click to download full resolution via product page

Caption: Overall workflow for the gram-scale synthesis of 3-Galactosyllactose.

Lactose Acceptor 4
(Free 3'-OH)

Protected 3-Galactosyllactose (10)
(β-(1→3) linkage)

Galactosyl Donor 9
(Thioglycoside)

NIS / TfOH
(-40 °C to -20 °C)

Click to download full resolution via product page

Caption: Key glycosylation reaction for the formation of the β-(1→3) linkage.

To cite this document: BenchChem. [Gram-Scale Chemical Synthesis of 3-Galactosyllactose:
An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195140#protocol-for-gram-scale-chemical-
synthesis-of-3-galactosyllactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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